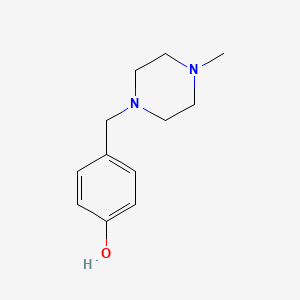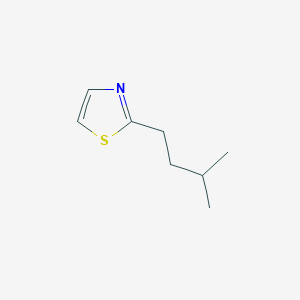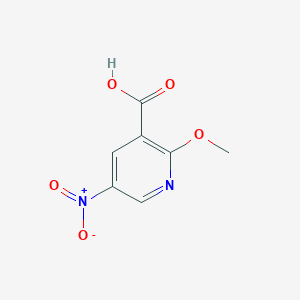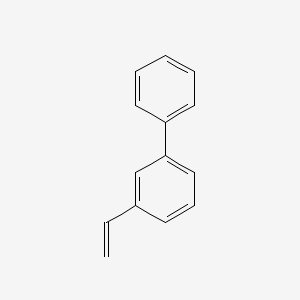
2-(1H-1,2,4-triazol-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,4-triazol-5-yl)acetic acid is a heterocyclic compound containing a triazole ring. It is known for its diverse applications in various fields such as chemistry, biology, and medicine. The compound has a molecular formula of C4H5N3O2 and a molecular weight of 127.10 g/mol .
作用機序
Target of Action
It’s known that the 1,2,3-triazole ring, a structural fragment in the compound, is attractive for screening for biological activity because it can form hydrogen bonds, which is important for binding with biological targets . Compounds with this structure have been used to synthesize compounds active against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, antagonists of monoacylglycerol lipase, agonists and antagonists of sphingosine-1-phosphate receptors, inhibitors of stearoyl-coenzyme delta-9, as well as anticancer and antiviral agents .
Mode of Action
The presence of the 1,2,3-triazole ring in the compound is known to be resistant to metabolic degradation, which could potentially enhance its interaction with its targets .
Biochemical Pathways
Compounds with a similar structure have been found to exhibit antifungal, antimicrobial, antiviral, and anticancer activities , suggesting that they may affect a variety of biochemical pathways related to these biological processes.
Pharmacokinetics
The presence of the 1,2,3-triazole ring in the compound is known to improve pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Compounds with a similar structure have been found to exhibit antifungal, antimicrobial, antiviral, and anticancer activities , suggesting that they may have a variety of effects at the molecular and cellular level.
Action Environment
It’s worth noting that the compound’s structure, which includes the 1,2,3-triazole ring, is resistant to metabolic degradation , which could potentially enhance its stability in various environments.
生化学分析
Biochemical Properties
2-(1H-1,2,4-triazol-5-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to form hydrogen bonds with different targets, which can enhance their pharmacokinetic and pharmacological properties . The compound’s ability to bind with enzymes and receptors makes it a versatile agent in biochemical studies.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to exhibit cytotoxic activities against cancer cell lines, indicating their potential as anticancer agents . The compound’s interaction with cellular components can lead to changes in cell proliferation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. Triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetic and pharmacological properties . These interactions at the molecular level are crucial for the compound’s biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. For instance, triazole derivatives have shown varying degrees of antimicrobial and antioxidant activity depending on the dosage . It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. Triazole derivatives are known to influence the metabolism of drugs and other compounds, making them valuable in pharmacokinetic studies . Understanding the metabolic pathways of this compound can provide insights into its biological activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, which can affect its localization and accumulation. Studies have shown that triazole derivatives can be efficiently transported within cells, enhancing their therapeutic potential . Understanding the transport mechanisms of this compound is essential for its effective use in biochemical research.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Triazole derivatives have been shown to localize in various subcellular regions, affecting their biological activity . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,4-triazol-5-yl)acetic acid can be achieved through several methods. One common approach involves the cyclocondensation of hydrazonoyl derivatives and carbodiimides . Another method includes the cyclization of 3-aminofurazanecarboxylic acid hydrazide or amidrazone with ethoxycarbonylethyl acetimidate hydrochloride .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow processes and advanced purification techniques to meet industrial standards .
化学反応の分析
Types of Reactions
2-(1H-1,2,4-triazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
科学的研究の応用
2-(1H-1,2,4-triazol-5-yl)acetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an antifungal and anticancer agent.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals .
類似化合物との比較
Similar Compounds
1,2,4-Triazole-1-ylacetic acid: Similar in structure but with different substituents on the triazole ring.
1,2,3-Triazole-1-ylacetic acid: Contains a different triazole isomer.
5-(5-amino-2H-1,2,3-triazol-4-yl)-1H-tetrazole: Another triazole derivative with distinct properties .
Uniqueness
2-(1H-1,2,4-triazol-5-yl)acetic acid is unique due to its specific triazole ring structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
特性
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2/c8-4(9)1-3-5-2-6-7-3/h2H,1H2,(H,8,9)(H,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOSAFNJURLEMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155049-60-8 |
Source


|
| Record name | 2-(1H-1,2,4-triazol-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
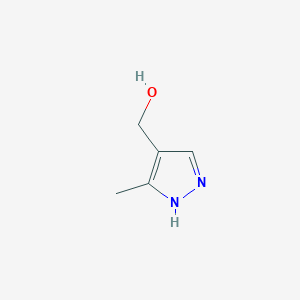
![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)
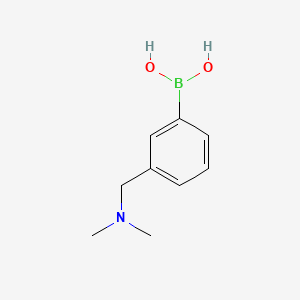
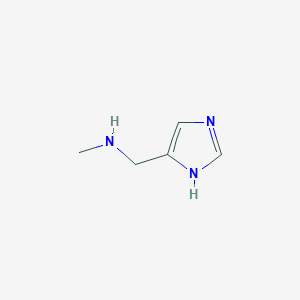
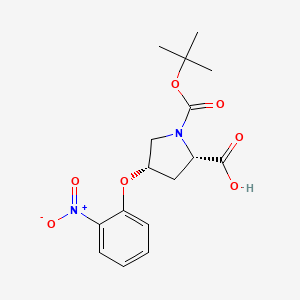

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)
